3-(2-Iodophenoxy)propanoic acid

Overview

Description

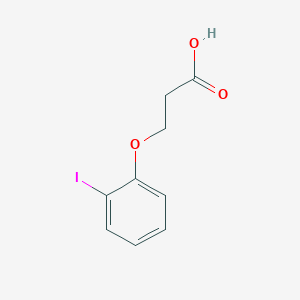

3-(2-Iodophenoxy)propanoic acid is a chemical compound that belongs to the family of phenoxyalkanoic acids. It is characterized by the presence of an iodophenyl group attached to a propanoic acid moiety. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 292.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Iodophenoxy)propanoic acid can be synthesized through a multi-step process involving the reaction of 3-chloropropionic acid with 2-iodophenol. The reaction typically involves the following steps :

Stage 1: Chloropropionic acid is reacted with sodium hydroxide in water at 0°C for 0.5 hours.

Stage 2: The resulting product is then reacted with 2-iodophenol in the presence of sodium hydroxide in water for 12 hours under reflux conditions. 3

Biological Activity

3-(2-Iodophenoxy)propanoic acid, with the chemical formula C9H9IO2 and CAS number 103440-61-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H9IO2

- Molecular Weight : 248.07 g/mol

- IUPAC Name : this compound

- CAS Number : 103440-61-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom in its structure enhances its lipophilicity and potential for receptor binding. Similar compounds have shown that:

- Target Interaction : Compounds with phenoxy groups often interact with cellular targets through hydrogen bonding and hydrophobic interactions, leading to modulation of enzyme activity or receptor signaling pathways .

- Biochemical Pathways : This compound may influence pathways related to inflammation, cancer progression, and microbial resistance through its action on specific enzymes involved in these processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases.

- In vitro Assays : The DPPH radical scavenging assay showed that this compound can effectively reduce free radicals, indicating its potential as an antioxidant .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has been investigated for anti-inflammatory properties.

- Inhibition of Protein Denaturation : Studies demonstrated that this compound significantly inhibits the denaturation of proteins in vitro, which is a marker for anti-inflammatory activity .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antibacterial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed.

- Results : Showed effective inhibition zones against selected bacterial strains.

-

Antioxidant Evaluation :

- Objective : To assess the radical scavenging ability.

- Methodology : DPPH assay was utilized.

- Results : Demonstrated a dose-dependent reduction in DPPH radicals.

-

Anti-inflammatory Research :

- Objective : To investigate the effect on protein denaturation.

- Methodology : Inhibition assay using bovine serum albumin.

- Results : Significant inhibition compared to control groups.

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against S. aureus and S. pneumoniae |

| Antioxidant | DPPH radical scavenging assay | Dose-dependent reduction in radicals |

| Anti-inflammatory | Protein denaturation assay | Significant inhibition compared to control |

Properties

IUPAC Name |

3-(2-iodophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIIUZKYRIIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.